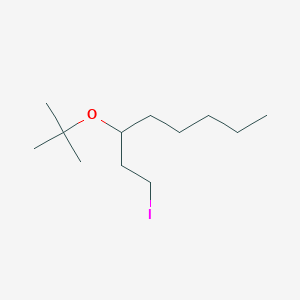

3-tert-Butoxy-1-iodooctane

Description

3-tert-Butoxy-1-iodooctane is an organoiodine compound characterized by an octane backbone with a tert-butoxy group (-OC(CH₃)₃) at the third carbon and an iodine atom at the terminal position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution (SN2) reactions or as a precursor in cross-coupling reactions. The tert-butoxy group’s bulkiness introduces significant steric hindrance, which influences reaction kinetics and regioselectivity, while the iodine atom serves as a superior leaving group compared to bromine or chlorine analogs.

Propriétés

Numéro CAS |

52477-98-2 |

|---|---|

Formule moléculaire |

C12H25IO |

Poids moléculaire |

312.23 g/mol |

Nom IUPAC |

1-iodo-3-[(2-methylpropan-2-yl)oxy]octane |

InChI |

InChI=1S/C12H25IO/c1-5-6-7-8-11(9-10-13)14-12(2,3)4/h11H,5-10H2,1-4H3 |

Clé InChI |

RTGSMQWQIAWTCM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(CCI)OC(C)(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

1-Iodooctane

- Structure : Lacks the tert-butoxy group at position 3.

- Reactivity : Exhibits faster SN2 reaction rates due to reduced steric hindrance. For example, in nucleophilic substitutions with hydroxide ions, 1-iodooctane reacts ~10× faster than its tert-butoxy-substituted analog.

- Applications : Primarily used in alkylation reactions where steric effects are minimal.

3-Methoxy-1-iodooctane

- Structure : Methoxy (-OCH₃) replaces tert-butoxy at position 3.

- Reactivity: The smaller methoxy group reduces steric hindrance compared to tert-butoxy, leading to intermediate reaction rates.

- Thermal Stability : Lower thermal stability than 3-tert-Butoxy-1-iodooctane due to reduced steric protection of the ether oxygen.

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (Referenced from )

- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.

- Key Differences :

- The cyclobutane ring introduces strain, enhancing reactivity in ring-opening reactions, unlike the linear octane chain in 3-tert-Butoxy-1-iodooctane.

- The carboxylic acid group enables participation in condensation or esterification reactions, absent in the iodooctane derivative.

- Applications : Widely used in pharmaceutical synthesis (e.g., prodrugs) and material science due to its bifunctional reactivity .

Comparative Data Table

Steric and Electronic Effects

- Steric Hindrance : The tert-butoxy group in 3-tert-Butoxy-1-iodooctane creates a bulky environment, slowing SN2 reactions compared to 1-iodooctane. This property is exploited in stereoselective syntheses where backside attack is disfavored.

- Electronic Influence: The tert-butoxy group’s electron-donating nature slightly stabilizes adjacent carbocations, though this effect is less pronounced than in methoxy-substituted analogs.

- Thermal Stability : Enhanced stability compared to smaller ethers (e.g., methoxy) due to steric shielding of the oxygen atom, reducing susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.